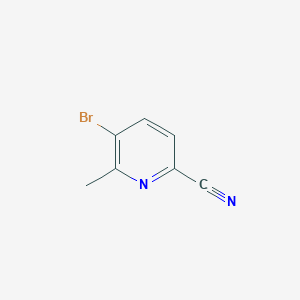

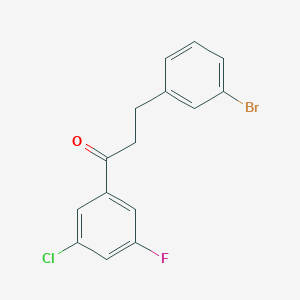

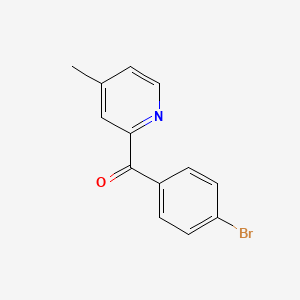

![molecular formula C20H27NO2 B1531254 4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline CAS No. 1040687-10-2](/img/structure/B1531254.png)

4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline

Overview

Description

Scientific Research Applications

Crystal Engineering

The study by Zaman, Tomura, and Yamashita (2001) explores the co-crystallization of anilic acids with dipyridyl compounds, resulting in complexes with diverse stacking arrangements and hydrogen bonding patterns. This research highlights the potential of using aniline derivatives in crystal engineering to achieve desired structural features and interactions (Zaman, M., Tomura, M., & Yamashita, Y., 2001).

Organic Synthesis

In the realm of organic synthesis, Ōkubo and Ueda (1980) demonstrated the effective use of aniline derivatives for the preparation of methoxy-substituted diaryl ketone anils via a phenyliminodimagnesium intermediate. This study showcases the utility of aniline derivatives in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Ōkubo, M., & Ueda, S., 1980).

Materials Science

Tsunekawa, Gotoh, and Iwamoto (1990) investigated benzylidene-aniline derivatives for their second-order optical non-linearity, identifying molecules with high second-harmonic generation (SHG) activities. This work contributes to the search for new organic materials with significant optical properties, with potential applications in photonics and electronics (Tsunekawa, T., Gotoh, T., & Iwamoto, M., 1990).

Liquid Crystalline Properties

Miyajima, Nakazato, Sakoda, and Chiba (1995) synthesized derivatives of 4-octyloxy-N-(benzylidene)aniline exhibiting stable smectic phases, highlighting the influence of polar substituents on liquid crystalline properties. These findings contribute to the development of advanced liquid crystal displays and other optoelectronic devices (Miyajima, S., Nakazato, A., Sakoda, N., & Chiba, T., 1995).

properties

IUPAC Name |

4-ethoxy-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-4-22-19-11-9-18(10-12-19)21-15-17-7-5-6-8-20(17)23-14-13-16(2)3/h5-12,16,21H,4,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICPZAQITHQLOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

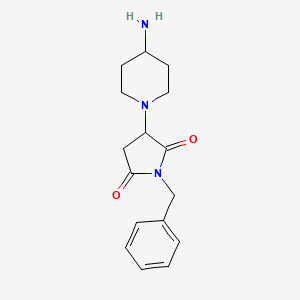

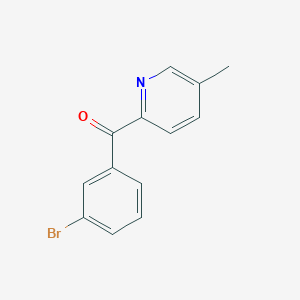

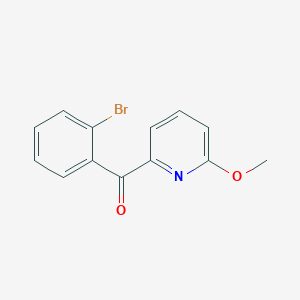

![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)

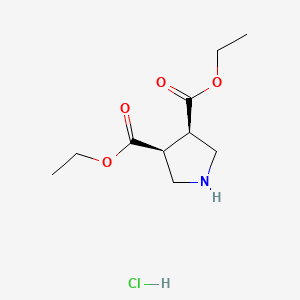

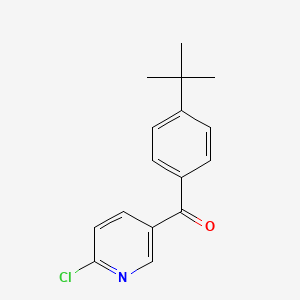

![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)

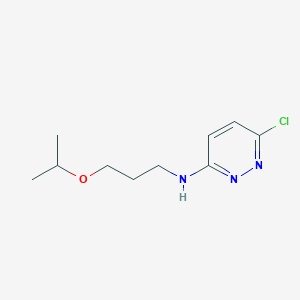

![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)